molecular formula C13H12N4 B1467561 1-(2-Pyridinylmethyl)-1H-indazol-3-amine CAS No. 927802-32-2

1-(2-Pyridinylmethyl)-1H-indazol-3-amine

Cat. No.: B1467561
CAS No.: 927802-32-2
M. Wt: 224.26 g/mol
InChI Key: AILWAABVUPWNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridinylmethyl)-1H-indazol-3-amine is a heterocyclic compound featuring an indazole core substituted with a pyridinylmethyl group at the N1 position and an amine at the C3 position. This structure is of significant interest in medicinal chemistry due to the indazole scaffold's prevalence in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILWAABVUPWNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Pyridinylmethyl)-1H-indazol-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research on its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of 1-(2-Pyridinylmethyl)-1H-indazol-3-amine is largely attributed to its interaction with various molecular targets. Similar compounds have shown a tendency to interact with cytochrome P450 enzymes, particularly cytochrome P450 2A6, which plays a crucial role in drug metabolism and the biotransformation of xenobiotics.

Key Points:

  • Target Interaction: Likely interacts with cytochrome P450 enzymes.
  • Mode of Action: May function similarly to other aralkylamines, influencing biochemical pathways through enzyme modulation.

The compound exhibits notable biochemical properties that contribute to its biological activity. These include:

  • Enzyme Interaction: It has been observed to influence cellular processes by interacting with key enzymes involved in metabolic pathways.
  • Cellular Effects: The compound can affect cell signaling pathways and gene expression, potentially leading to altered cellular metabolism .

Pharmacological Activity

Recent studies have explored the pharmacological potential of 1-(2-Pyridinylmethyl)-1H-indazol-3-amine and its derivatives. The compound has demonstrated various activities, particularly against cancer cell lines.

Anticancer Activity

A significant study evaluated the antiproliferative effects of indazole derivatives, including 1-(2-Pyridinylmethyl)-1H-indazol-3-amine, against several human cancer cell lines:

Cell LineIC50 (µM)Activity Description
A549 (Lung)0.88Moderate inhibition observed
HepG2 (Liver)VariesInhibitory effects noted
MCF-7 (Breast)VariesModerate activity
HCT116 (Colorectal)VariesModerate activity
4T1 (Mouse Breast)5Induces apoptosis in a dose-dependent manner

Case Study: Apoptosis Induction
In a specific study involving the 4T1 breast cancer cell line, treatment with the compound resulted in a dose-dependent increase in apoptotic cells, indicating its potential as an anticancer agent. The mechanism involved modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Pharmacokinetics

Understanding the pharmacokinetics of 1-(2-Pyridinylmethyl)-1H-indazol-3-amine is essential for determining its bioavailability and therapeutic efficacy. Key factors include:

  • Absorption and Distribution: The compound's interaction with transporters and binding proteins influences its distribution within biological systems.
  • Metabolic Pathways: The involvement of cytochrome P450 enzymes suggests that metabolic stability may impact the compound's therapeutic window.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities
Compound Substituents/Modifications Target/Activity IC50/Activity Data Reference
Compound 89 N1-(unidentified substituent) Bcr-AblWT, Bcr-AblT315I, K562 cells 0.014 μM, 0.45 μM, 6.50 μM
Compound 98 N1-(3-methoxyphenyl), C6-substituted FGFR1 inhibition Enzymatic IC50 = 15.0 nM
Compound 99 N1-(N-ethylpiperazine) FGFR1 inhibition Enzymatic IC50 = 2.9 nM
Compound 93 C3-(pyrrolopyridin-2-yl) HL60 and HCT116 cell lines 8.3 nM, 1.3 nM
Compound 7 () 1H-indazol-3-amine CDK8 inhibition >10-fold potency vs. indazoles 5/6
100a () Urea-linked substituents VEGFR-2, Tie-2, EphB4 Multi-kinase hydrogen bonding

Structure-Activity Relationship (SAR) Insights

N1 Substitution: The pyridinylmethyl group in 1-(2-Pyridinylmethyl)-1H-indazol-3-amine may enhance solubility or confer unique binding interactions compared to bulkier groups (e.g., 3-methoxyphenyl in Compound 98). The N-ethylpiperazine group in Compound 99 significantly boosts FGFR1 inhibition, suggesting that basic N1 substituents improve enzymatic activity . In CDK8 inhibitors (), the 1H-indazol-3-amine core (Compound 7) showed improved potency over simpler indazoles, but required additional modifications (e.g., 7-isoquinoline hinge binders) for optimal activity .

C3 Amine Role :

  • The C3 amine is critical for hydrogen bonding with kinase ATP pockets. For example, Compound 100a forms hydrogen bonds with Asp1046 (VEGFR-2) and Glu885 (Tie-2) via this group .

C6 Modifications :

  • Substituents at C6, such as pyrrolopyridin-2-yl in Compound 93, enhance anti-proliferative activity against leukemia cells (HL60 IC50 = 8.3 nM) .

Mechanistic Comparisons

  • Kinase Inhibition : Compounds like 89 and 99 target Bcr-Abl and FGFR1, respectively, via ATP-competitive binding. The pyridinylmethyl group in the target compound may similarly occupy hydrophobic regions of kinase pockets.
  • Multi-Kinase Activity : Compound 100a inhibits VEGFR-2, Tie-2, and EphB4, highlighting the indazol-3-amine scaffold's versatility. The target compound’s pyridine ring could enable interactions with additional kinases .

Limitations and Challenges

  • Potency Gaps : While Compound 7 () showed improved CDK8 inhibition over other indazoles, its potency remained inferior to lead compounds, underscoring the need for synergistic substituents .
  • Selectivity : Many indazole derivatives (e.g., Compound 93) exhibit broad kinase inhibition, which may lead to off-target effects. The target compound’s selectivity profile remains to be elucidated.

Preparation Methods

Alkylation of Indazol-3-amine with 2-Picolyl (2-Pyridinylmethyl) Halides

A common and effective strategy involves the alkylation of 1H-indazol-3-amine at the N-1 position using 2-picolyl (2-pyridinylmethyl) halides such as 2-picolyl chloride or bromide.

  • Procedure:

    • The starting material, 1H-indazol-3-amine, is reacted with 2-picolyl chloride hydrochloride.
    • A base such as cesium carbonate is used to deprotonate the indazol-3-amine nitrogen.
    • The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at moderate temperatures (~50 °C).
    • After the reaction, acid-base workup and extraction steps are employed to isolate the product.
  • Key Reaction Conditions:

    • Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)
    • Solvent: DMF or similar polar aprotic solvents
    • Temperature: Ambient to 50 °C
    • Time: 1 to several hours depending on scale and reactivity
  • Outcome:

    • The N-alkylated product, 1-(2-pyridinylmethyl)-1H-indazol-3-amine, is obtained in moderate to good yields.
    • Purification is typically achieved by column chromatography or crystallization.

This method is supported by procedures described in patent EP0355970A1, where similar alkylations of indazole derivatives with pyridylmethyl halides are performed under basic conditions in polar solvents.

Synthesis of the Indazole Core Precursor

Before alkylation, the indazol-3-amine core must be synthesized or obtained. Common methods include:

These methods are well documented in the literature and patents, providing reliable access to 1H-indazol-3-amine or its protected derivatives.

Detailed Research Findings and Data Table

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization 2-Hydrazinobenzoic acid or derivative, cyclizing agent 1H-Indazol-3-amine or protected derivative 70-90 Cyclization under acidic or basic conditions; literature methods provide various options
2 N-Alkylation 1H-Indazol-3-amine + 2-picolyl chloride, Cs2CO3, DMF, 50 °C, 1 h 1-(2-Pyridinylmethyl)-1H-indazol-3-amine 60-85 Alkylation at N-1 position; polar aprotic solvent and base critical for reaction efficiency
3 Purification Extraction, column chromatography or crystallization Pure target compound - Removal of isomeric or side products by chromatography; crystallization improves purity

Notes on Reaction Specifics and Optimization

  • Base Selection: Cesium carbonate is preferred due to its strong basicity and good solubility in DMF, facilitating efficient deprotonation and alkylation.
  • Solvent Choice: Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity of the indazole nitrogen and solubilize reactants.
  • Temperature Control: Mild heating (~50 °C) accelerates the reaction without promoting side reactions.
  • Isomer Formation: Alkylation can potentially yield isomers if other nucleophilic sites are reactive; however, N-1 alkylation is generally favored and isomeric byproducts can be separated by chromatography.
  • Protecting Groups: If other amine functionalities are present, protection may be required prior to alkylation to avoid side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyridinylmethyl)-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Pyridinylmethyl)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.